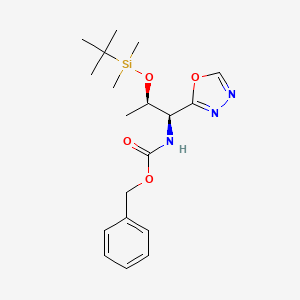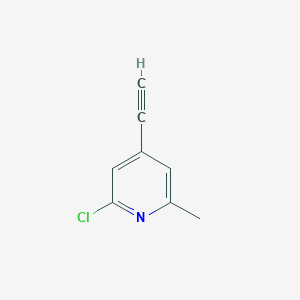
2-Chloro-4-ethynyl-6-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-ethynyl-6-methylpyridine is a heterocyclic aromatic compound with the molecular formula C8H6ClN It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 2-position, an ethynyl group at the 4-position, and a methyl group at the 6-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-ethynyl-6-methylpyridine can be achieved through several synthetic routes. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction typically involves the coupling of a halogenated pyridine derivative with an ethynyl-containing reagent in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-Chloro-4-ethynyl-6-methylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The ethynyl group can be reduced to form alkenes or alkanes.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of carbonyl-containing compounds.
Reduction: Formation of alkenes or alkanes.
科学的研究の応用
2-Chloro-4-ethynyl-6-methylpyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
作用機序
The mechanism of action of 2-Chloro-4-ethynyl-6-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The ethynyl group can participate in π-π interactions, while the chlorine atom can form halogen bonds, contributing to the compound’s overall binding affinity and specificity.
類似化合物との比較
Similar Compounds
2-Chloro-4-methylpyridine: Similar structure but lacks the ethynyl group.
2-Chloro-6-methylpyridine: Similar structure but lacks the ethynyl group.
4-Ethynylpyridine: Similar structure but lacks the chlorine and methyl groups.
Uniqueness
2-Chloro-4-ethynyl-6-methylpyridine is unique due to the combination of its substituents, which confer distinct chemical reactivity and potential applications. The presence of both the ethynyl and chlorine groups allows for diverse chemical modifications and interactions, making it a versatile compound in various fields of research.
特性
分子式 |
C8H6ClN |
|---|---|
分子量 |
151.59 g/mol |
IUPAC名 |
2-chloro-4-ethynyl-6-methylpyridine |
InChI |
InChI=1S/C8H6ClN/c1-3-7-4-6(2)10-8(9)5-7/h1,4-5H,2H3 |
InChIキー |
VLIGLLAQDANZCT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=N1)Cl)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



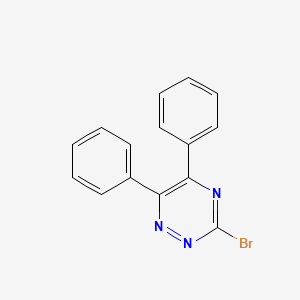
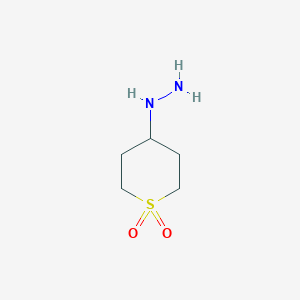
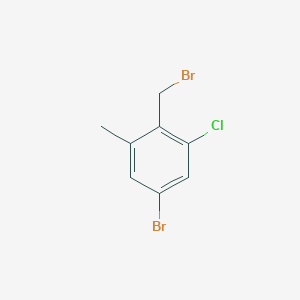
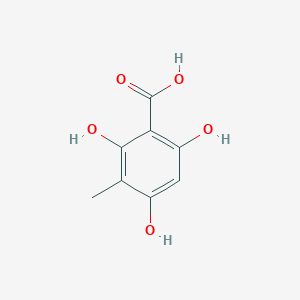

![azane;[(2R)-3-[hydroxy-[(1S,2R,3R,4S,5S,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13138925.png)
![[3,4'-Bipyridin]-5-amine, N-[(4-bromophenyl)methyl]-](/img/structure/B13138929.png)
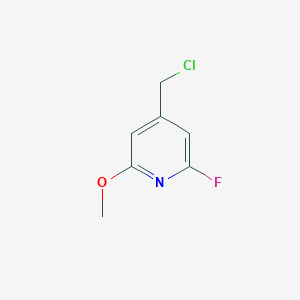

![[(2R)-5-oxo-5-(N-phenylanilino)pent-3-yn-2-yl] (E)-3-(5-nitrocyclohexen-1-yl)prop-2-enoate](/img/structure/B13138958.png)

